Ruthenium, dicarbonyldichlorobis(triphenylphosphine)-

Description

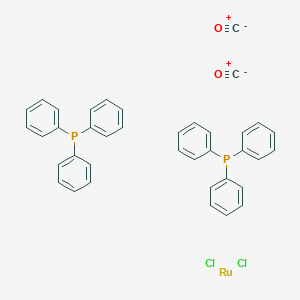

Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- (CAS 14564-35-3) is a ruthenium(II) complex with the molecular formula C₃₈H₃₀Cl₂O₂P₂Ru and a molecular weight of 752.5671 g/mol. It features an octahedral geometry with two carbonyl (CO) ligands, two chloride (Cl⁻) ligands, and two triphenylphosphine (PPh₃) ligands . The CO ligands act as strong π-acceptors, stabilizing the ruthenium center and influencing its electronic properties. This complex is notable for its stability and applications in catalysis, particularly in reactions requiring inert ligand environments .

Properties

IUPAC Name |

carbon monoxide;ruthenium(2+);triphenylphosphane;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2CO.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;;;/h2*1-15H;;;2*1H;/q;;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXURRFCLQDNZOY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ru+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H30Cl2O2P2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14564-35-3 | |

| Record name | Dicarbonyldichlorobis(triphenylphosphine)ruthenium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14564-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Table 1: Comparative Analysis of Synthetic Steps

| Parameter | Step 1: RuCl₂(PPh₃)₃ Synthesis | Step 2: RuCl₂(CO)₂(PPh₃)₂ Synthesis |

|---|---|---|

| Starting Material | RuCl₃·3H₂O | RuCl₂(PPh₃)₃ |

| Reagent | PPh₃ | CO gas |

| Solvent | Methanol | Benzene/THF |

| Temperature | Reflux (~65°C) | 25–50°C |

| Key Ligand Change | Cl⁻ → PPh₃ | PPh₃ → CO |

| Product Geometry | Distorted octahedral | trans-Octahedral |

Isomerization During Recrystallization

The kinetic trans,trans,trans-RuCl₂(CO)₂(PPh₃)₂ isomer undergoes structural reorganization upon recrystallization. Heating the complex in a coordinating solvent (e.g., THF) induces ligand rearrangement, producing the thermodynamically favored cis-dicarbonyl isomer. This isomerization is attributed to the labile nature of Ru–P bonds, which allow ligand redistribution without cleavage of Ru–Cl or Ru–CO bonds.

Mechanistic Insights

-

Rate-Determining Step : η²→η¹ slippage of a CO ligand prior to decoordination.

-

Energy Barrier : DFT calculations estimate a ΔG‡ of ~25 kcal/mol for isomerization.

Industrial-Scale Considerations

While laboratory-scale synthesis uses batch reactors, industrial production requires optimized conditions for safety and yield:

-

CO Handling : Closed systems with gas scrubbers to prevent leakage.

-

Solvent Recovery : Distillation of benzene/THF for reuse.

-

Purity Control : Washing with methanol to remove residual PPh₃.

Alternative Synthetic Routes

Though less common, RuCl₂(CO)₂(PPh₃)₂ can also be prepared via:

-

Direct Carbonylation of RuCl₃ : High-pressure CO (10–20 atm) in ethanol, though yields are lower (~60%).

-

Ligand Substitution from [RuCl₂(COD)]ₙ : Reaction with PPh₃ and CO in THF, but requires costly COD (1,5-cyclooctadiene) ligands.

Chemical Reactions Analysis

Redox and Hydride Formation

The complex participates in hydrogenation and hydride transfer reactions. In the presence of hydrogen and a base (e.g., NEt₃), it forms chlorohydridotris(triphenylphosphine)ruthenium(II) :

textRuCl₂(CO)₂(PPh₃)₂ + H₂ + NEt₃ → HRuCl(CO)(PPh₃)₃ + [HNEt₃]Cl

This hydride intermediate serves as a catalyst for alkene hydrogenation and transfer hydrogenation of ketones .

Table 2: Redox Reactions

| Substrate | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| H₂ + NEt₃ | Benzene, 25°C | HRuCl(CO)(PPh₃)₃ | Hydrogenation catalysis | |

| tert-butyl hydroperoxide | Acetone, reflux | Ru-oxo intermediates | Oxidation of alcohols |

Hydrosilylation

RuCl₂(CO)₂(PPh₃)₂ catalyzes the hydrosilylation of alkenes with silanes. A DFT study revealed a mechanism involving:

-

Oxidative addition of Si–H to Ru(II).

-

Alkene insertion into the Ru–H bond.

Table 3: Hydrosilylation of Methylvinyldimethoxysilane

| Catalyst Loading | Silane | Yield (%) | Selectivity (anti-Markovnikov) | Reference |

|---|---|---|---|---|

| 1 mol% | MeSiH(OCH₂CH₃)₂ | 92 | >95% |

Cross-Coupling and C–H Activation

The complex enables C–C bond formation via alcohol cross-coupling through sp³ C–H activation. For example, it catalyzes the alkylation of amines with alcohols via a "borrowing hydrogen" mechanism .

Oxidative Reactions

RuCl₂(CO)₂(PPh₃)₂ oxidizes alkanes to tertiary alcohols and alcohols to ketones using tert-butyl hydroperoxide (TBHP) or O₂. For example:

textR–CH₂–OH → R–C=O (TBHP, acetone, 60°C)

The reaction proceeds via Ru–oxo intermediates detected via in situ spectroscopy .

Reactivity with Lewis Acids

In the presence of Lewis acids (e.g., AlCl₃), RuCl₂(CO)₂(PPh₃)₂ activates C–H bonds in alkanes, enabling functionalization at tertiary positions .

Photochemical Behavior

Under UV irradiation, the complex undergoes ligand dissociation, forming reactive intermediates for small-molecule activation (e.g., O₂, H₂). For example:

textRuCl₂(CO)₂(PPh₃)₂ + hν → RuCl₂(CO)(PPh₃)₂ + CO

The photolyzed species oxygenates in air to form peroxo complexes .

Scientific Research Applications

Catalytic Applications

1. Hydrogenation Reactions

Ruthenium, dicarbonyldichlorobis(triphenylphosphine) serves as an effective catalyst in hydrogenation reactions. It facilitates the conversion of alkenes, ketones, and nitro compounds into their corresponding saturated products. The catalyst's efficiency stems from its ability to activate hydrogen gas under mild conditions.

Case Study: Hydrogenation of Alkenes

- Reaction:

- Outcome: High yields of saturated hydrocarbons were achieved with minimal side reactions, demonstrating the catalyst's selectivity and efficiency.

2. C-H Activation and Functionalization

The compound has been utilized in C-H activation processes, allowing for the functionalization of hydrocarbons. This method is particularly valuable in organic synthesis as it enables the transformation of inert C-H bonds into more reactive sites.

Case Study: C-H Activation of Aromatics

- Reaction:

- Outcome: The reaction successfully introduced functional groups at specific positions on aromatic rings, showcasing the compound's utility in synthetic organic chemistry.

Oxidative Reactions

1. Oxidation of Alcohols

Ruthenium, dicarbonyldichlorobis(triphenylphosphine) is effective in oxidizing alcohols to aldehydes or ketones using various oxidants such as tert-butyl hydroperoxide.

Case Study: Alcohol Oxidation

- Reaction:

- Outcome: The oxidation process yielded high conversions with good selectivity for the desired carbonyl products.

Cross-Coupling Reactions

The compound plays a crucial role as a catalyst in cross-coupling reactions, particularly in forming carbon-carbon bonds through C-H activation mechanisms.

Case Study: Suzuki Coupling Reaction

- Reaction:

- Outcome: The reaction demonstrated excellent yields and selectivity for biphenyl compounds, highlighting its significance in pharmaceutical synthesis.

Summary Table of Applications

| Application Type | Reaction Type | Key Products | Efficiency |

|---|---|---|---|

| Hydrogenation | Alkenes to Alkanes | Saturated hydrocarbons | High |

| C-H Activation | Functionalization of Aromatics | Functionalized aromatics | Moderate |

| Oxidation | Alcohols to Aldehydes/Ketones | Aldehydes/Ketones | High |

| Cross-Coupling | Suzuki Coupling | Biphenyl compounds | Excellent |

Mechanism of Action

The mechanism by which Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- exerts its effects involves the coordination of the ruthenium center with various ligands. This coordination facilitates the activation of substrates, allowing for efficient catalysis of chemical reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the formation of intermediate complexes that lower the activation energy of the reaction .

Comparison with Similar Compounds

Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃]

- Structure : Contains three PPh₃ ligands and two Cl⁻ ligands.

- Electronic Properties : The additional PPh₃ ligand increases electron density at the Ru center compared to the dicarbonyl complex, making it more nucleophilic .

- Reactivity : Undergoes ligand substitution reactions with amines, nitriles, and β-diketones to form derivatives like RuCl₂(amine)₂(PPh₃)₂ and Ru(β-diket)₂(PPh₃)₂ .

- Bond Lengths : Ru–Cl bond length is 2.387(7) Å , shorter than in the dicarbonyl complex (2.453 Å), indicating stronger Ru–Cl interactions in the absence of CO ligands .

Tetrakis(triphenylphosphine)dichlororuthenium(II) [RuCl₂(PPh₃)₄]

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) [RuCl(Cp)(PPh₃)₂]

Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

- Cross-Metal Comparison : While structurally similar (two PPh₃ and two Cl⁻ ligands), the Pd(II) complex is less redox-active than Ru(II) complexes. It is widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) but lacks catalytic versatility in CO-involving reactions .

Key Comparative Data

Biological Activity

Ruthenium complexes have garnered significant interest in the field of medicinal chemistry, particularly for their potential as anticancer agents. Among these, Ruthenium, dicarbonyldichlorobis(triphenylphosphine) (often referred to as Ru(CO)₂Cl₂(PPh₃)₂) stands out due to its unique biological properties and mechanisms of action. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.

1. Synthesis and Characterization

Ruthenium complexes can be synthesized through various methods, including refluxing dichlorotris(triphenylphosphine)ruthenium(II) with ligands such as bipyridyl or phenanthroline. The resulting compounds exhibit distinct structural and electronic properties that influence their biological activity .

Table 1: Synthesis Methods for Ruthenium Complexes

2.1 Cytotoxicity

Numerous studies have demonstrated the cytotoxic effects of Ru(CO)₂Cl₂(PPh₃)₂ against various cancer cell lines. For instance, it has shown significant activity against triple-negative breast cancer (TNBC) and estrogen receptor-positive breast cancer cells.

- IC₅₀ Values : The IC₅₀ values for Ru(CO)₂Cl₂(PPh₃)₂ in different cancer cell lines are promising:

The mechanisms through which Ru(CO)₂Cl₂(PPh₃)₂ exerts its cytotoxic effects include:

- DNA Interaction : The compound interferes with DNA repair mechanisms and induces apoptosis in cancer cells.

- Mitochondrial Targeting : It has been observed to interact with mitochondrial membranes, leading to increased reactive oxygen species (ROS) generation, which contributes to cell death.

- Cytoskeletal Disruption : The complex affects the cytoskeleton dynamics, inhibiting cell proliferation and colony formation .

3.1 In Vitro Studies

A study by Moreira et al. highlighted the effectiveness of Ru(CO)₂Cl₂(PPh₃)₂ in inducing apoptosis in breast cancer cell lines through mitochondrial pathways. The compound demonstrated a dose-dependent increase in cytotoxicity, particularly in resistant cancer cells .

3.2 In Vivo Studies

In vivo studies using zebrafish models indicated that Ru(CO)₂Cl₂(PPh₃)₂ exhibited low toxicity while maintaining significant anticancer activity. This suggests a favorable therapeutic window for further development as a potential chemotherapeutic agent .

Q & A

Q. How do solvent polarity and coordination strength impact the catalytic selectivity of this complex in asymmetric reactions?

- Methodological Answer : Screen solvents with varying donor numbers (e.g., THF vs. DMF) to modulate Ru–ligand lability. Use chiral additives (e.g., BINAP) to induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC and correlate with solvent dielectric constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.